molecular formula C27H26N2O2S B11830342 (1S,11S,14R)-4-(4-methylphenyl)sulfonyl-14-phenyl-4,15-diazatetracyclo[9.5.0.01,15.05,10]hexadeca-5,7,9,12-tetraene

(1S,11S,14R)-4-(4-methylphenyl)sulfonyl-14-phenyl-4,15-diazatetracyclo[9.5.0.01,15.05,10]hexadeca-5,7,9,12-tetraene

Cat. No.: B11830342
M. Wt: 442.6 g/mol
InChI Key: MZTBYZHZUAENPX-LUZHYNNESA-N
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Description

(1S,11S,14R)-4-(4-methylphenyl)sulfonyl-14-phenyl-4,15-diazatetracyclo[9.5.0.01,15.05,10]hexadeca-5,7,9,12-tetraene is a complex organic compound with a unique tetracyclic structure. This compound is characterized by the presence of a sulfonyl group attached to a methylphenyl ring and a phenyl group attached to a diazatetracyclic core. The stereochemistry of the compound is defined by the specific configuration of its chiral centers, making it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,11S,14R)-4-(4-methylphenyl)sulfonyl-14-phenyl-4,15-diazatetracyclo[9.5.0.01,15.05,10]hexadeca-5,7,9,12-tetraene typically involves multiple steps, including the formation of the diazatetracyclic core and the subsequent introduction of the sulfonyl and phenyl groups. The key steps in the synthesis may include:

    Formation of the Diazatetracyclic Core: This can be achieved through a series of cyclization reactions, often starting from simpler precursors such as amines and aldehydes.

    Introduction of the Sulfonyl Group: This step involves the reaction of the diazatetracyclic intermediate with a sulfonyl chloride, typically in the presence of a base such as triethylamine.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, using a phenyl halide and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and the development of scalable processes. The industrial synthesis may also involve the use of continuous flow reactors to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(1S,11S,14R)-4-(4-methylphenyl)sulfonyl-14-phenyl-4,15-diazatetracyclo[9.5.0.01,15.05,10]hexadeca-5,7,9,12-tetraene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups, such as reducing a sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halides, acids, and bases are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides or amines.

Scientific Research Applications

(1S,11S,14R)-4-(4-methylphenyl)sulfonyl-14-phenyl-4,15-diazatetracyclo[9.5.0.01,15.05,10]hexadeca-5,7,9,12-tetraene has several scientific research applications, including:

    Chemistry: The compound is used as a model system for studying stereochemistry and reaction mechanisms.

    Biology: It may be used in studies of enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (1S,11S,14R)-4-(4-methylphenyl)sulfonyl-14-phenyl-4,15-diazatetracyclo[9.5.0.01,15.05,10]hexadeca-5,7,9,12-tetraene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    (1S,11S,14R)-4-(4-methylphenyl)sulfonyl-14-phenyl-4,15-diazatetracyclo[9.5.0.01,15.05,10]hexadeca-5,7,9,12-tetraene: is unique due to its specific stereochemistry and functional groups.

    Similar Compounds: Other diazatetracyclic compounds with different substituents or stereochemistry.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H26N2O2S

Molecular Weight

442.6 g/mol

IUPAC Name

(1S,11S,14R)-4-(4-methylphenyl)sulfonyl-14-phenyl-4,15-diazatetracyclo[9.5.0.01,15.05,10]hexadeca-5,7,9,12-tetraene

InChI

InChI=1S/C27H26N2O2S/c1-20-11-13-22(14-12-20)32(30,31)29-18-17-27-19-28(27)25(21-7-3-2-4-8-21)16-15-24(27)23-9-5-6-10-26(23)29/h2-16,24-25H,17-19H2,1H3/t24-,25+,27+,28?/m0/s1

InChI Key

MZTBYZHZUAENPX-LUZHYNNESA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@]34CN3[C@H](C=C[C@H]4C5=CC=CC=C52)C6=CC=CC=C6

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC34CN3C(C=CC4C5=CC=CC=C52)C6=CC=CC=C6

Origin of Product

United States

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